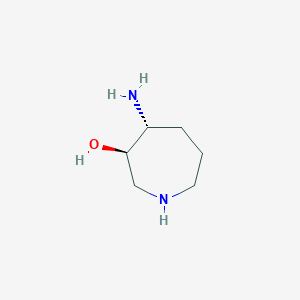![molecular formula C6H7N5 B11923584 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)
2-Hydrazinyl-3H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a hydrazinyl group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach is the tandem reaction of 2-chloro-3-nitropyridine with primary amines in a water-isopropanol medium, followed by reduction and heteroannulation .
Industrial Production Methods
Industrial production methods for 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-3H-imidazo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon or Raney nickel.
Substitution: Halogenated derivatives and phase transfer catalysts.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role as a kinase inhibitor and its potential in cancer therapy.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as kinases and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various cellular pathways. For example, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation .
Vergleich Mit ähnlichen Verbindungen
2-Hydrazinyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
2-Phenyl-3H-imidazo[4,5-b]pyridine: Known for its anticonvulsant and anxiolytic properties.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Investigated for its antimicrobial activity.
2-Methylimidazo[4,5-b]pyridine: Studied for its potential as a cardiotonic agent.
The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other derivatives.
Eigenschaften
Molekularformel |
C6H7N5 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
1H-imidazo[4,5-b]pyridin-2-ylhydrazine |
InChI |
InChI=1S/C6H7N5/c7-11-6-9-4-2-1-3-8-5(4)10-6/h1-3H,7H2,(H2,8,9,10,11) |
InChI-Schlüssel |
WUKWEYWXLWOFDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N=C(N2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)









![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)

![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)

